molecular formula C18H23N3O3S2 B2877305 2-(benzylthio)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone CAS No. 2320852-21-7

2-(benzylthio)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone

Cat. No. B2877305
CAS RN: 2320852-21-7
M. Wt: 393.52
InChI Key: MOPUBPYPHOVCPY-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Electrochemical Studies

Electrochemical investigations reveal insights into the reactivity of compounds containing imidazole and sulfide or sulfoxide groups. Johansson and Wendsjö (1983) conducted a polarographic study of alkyl imidazolyl sulfoxides and sulfides, uncovering that these compounds undergo irreversible reduction in aqueous ethanol. The study highlights the electrochemical behavior of these substances, which could provide foundational knowledge for the electrochemical properties of "2-(benzylthio)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone" (Johansson & Wendsjö, 1983).

Organic Synthesis and Reactions

The versatility of imidazole derivatives in organic synthesis is evident in several studies. For instance, Mlostoń et al. (2013) detailed the synthesis of optically active imidazole N-oxides, showcasing the compound's potential in creating enantiomerically pure derivatives. These derivatives undergo transformations to yield imidazole-2-thione and imidazolium salts, suggesting a pathway for synthesizing related compounds (Mlostoń et al., 2013).

Antimicrobial Activity

The antimicrobial properties of compounds bearing imidazole units have been extensively studied. Bhatt et al. (2016) synthesized sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety, demonstrating significant in vitro antimicrobial activity. This research suggests that "2-(benzylthio)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone" could be explored for its antimicrobial potential (Bhatt et al., 2016).

Metal Complexes and Coordination Chemistry

The formation of metal complexes with nitrogen and sulfur donors, as seen in compounds related to "2-(benzylthio)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone," offers intriguing applications in coordination chemistry. Sousa et al. (2001) described the structural characterization of metal complexes containing sulfonamido and aminobenzene, which could inform the synthesis and application of metal complexes involving our compound of interest (Sousa et al., 2001).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound contains a 1-methyl-1H-imidazol-2-yl moiety , which is a common structural motif in many biologically active compounds . .

Mode of Action

The presence of the 1-methyl-1H-imidazol-2-yl group suggests that it might interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . Further experimental studies are needed to confirm this hypothesis and elucidate the exact mode of action.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to other imidazole-containing compounds, it might be involved in a variety of biochemical processes . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural features, it might exert its effects through modulation of protein function, alteration of cellular signaling pathways, or interaction with nucleic acids . .

Action Environment

The action, efficacy, and stability of this compound might be influenced by various environmental factors such as pH, temperature, and the presence of other biomolecules. For instance, the ionization state of the imidazole group might change with pH, potentially affecting the compound’s interaction with its targets . The stability of the compound might also be affected by temperature and the presence of reactive species in the environment.

properties

IUPAC Name

2-benzylsulfanyl-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-20-12-9-19-18(20)26(23,24)16-7-10-21(11-8-16)17(22)14-25-13-15-5-3-2-4-6-15/h2-6,9,12,16H,7-8,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPUBPYPHOVCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone

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